molecular formula C11H11NO3 B12643562 6,8-Dihydroxy-3,4-dimethyl-2h-isoquinolin-1-one CAS No. 92446-24-7

6,8-Dihydroxy-3,4-dimethyl-2h-isoquinolin-1-one

Cat. No.: B12643562
CAS No.: 92446-24-7
M. Wt: 205.21 g/mol
InChI Key: KKPDNFHEHGHBMX-UHFFFAOYSA-N
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Description

6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one is a chemical compound with the molecular formula C11H11NO3. It belongs to the class of isoquinolinones, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of two hydroxyl groups at positions 6 and 8, and two methyl groups at positions 3 and 4 on the isoquinolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The hydroxyl groups at positions 6 and 8 can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 6 and 8 play a crucial role in its biological activity, allowing it to form hydrogen bonds with target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various pharmacological effects.

Comparison with Similar Compounds

  • 6,7-Dihydroxyisoindolin-1-one
  • 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1-one

Comparison: 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one is unique due to the specific positions of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

CAS No.

92446-24-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6,8-dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO3/c1-5-6(2)12-11(15)10-8(5)3-7(13)4-9(10)14/h3-4,13-14H,1-2H3,(H,12,15)

InChI Key

KKPDNFHEHGHBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C2=C1C=C(C=C2O)O)C

Origin of Product

United States

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